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Compound of Interest

Compound Name: (R)-selisistat
CAS No.: 848193-69-1
Cat. No.: B1680143
Get Quote
. J

(R)-Selisistat, also known as (R)-EX-527, is the R-enantiomer of Selisistat (EX-527), a potent
and selective inhibitor of Sirtuin 1 (SIRT1). While the racemate and the (S)-enantiomer of
Selisistat have been investigated for their therapeutic potential in various diseases, including
Huntington's disease and cancer, (R)-selisistat is considered the inactive enantiomer with
significantly less biological activity.[1][2][3] This technical guide provides a detailed overview of
the chemical structure, properties, and relevant experimental context of (R)-selisistat for
researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

(R)-selisistat is a heterocyclic compound featuring a carbazole core. The chemical details are
summarized in the table below.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1680143#bc-rfq
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.targetmol.com/compound/selisistat%20r-enantiomer
https://pmc.ncbi.nlm.nih.gov/articles/PMC7241506/
https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1758691
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value
(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazole-
IUPAC Name
1-carboxamide[4]
Synonyms (R)-EX-527, EX-527 (R-enantiomer)[5]
CAS Number 848193-69-1
Molecular Formula C13H13CIN20
Molecular Weight 248.71 g/mol
O=C([C@H]1C(NC2=C3C=C(Cl)C=C2)=C3CC
SMILES
C1)N
INChI=1S/C13H13CIN20/c14-7-4-5-11-10(6-
InChl 7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,9,16H,1-

3H2,(H2,15,17)/t9-/m1/s1

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of (R)-

selisistat.
Property Value
Appearance White solid
Solubility DMSO: 100 mg/mL (402.07 mM)
Predicted Density 1.388 g/cm3
Predicted XLogP3 2.5
Predicted pKa (strongest acidic) 14.53
Predicted pKa (strongest basic) -1.9

Biological Activity and Mechanism of Action
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(R)-selisistat is the stereoisomer of the potent SIRT1 inhibitor, (S)-selisistat. SIRT1 is a NAD*-
dependent deacetylase that plays a crucial role in various cellular processes, including gene
silencing, DNA repair, and metabolic regulation, by deacetylating histone and non-histone
proteins.

The inhibitory activity of Selisistat is highly stereospecific. The (S)-enantiomer is the active
form, exhibiting potent inhibition of SIRT1 with an ICso value as low as 38 nM in cell-free
assays. In contrast, (R)-selisistat demonstrates significantly reduced or no inhibitory activity
against SIRT1, with a reported ICso of > 100 uM. This makes (R)-selisistat an ideal negative
control for in vitro and in vivo studies investigating the effects of SIRT1 inhibition by its active
enantiomer.

The primary mechanism of action of the active (S)-enantiomer involves binding to the SIRT1
enzyme, which in turn prevents the deacetylation of its target substrates. One of the key non-
histone targets of SIRT1 is the tumor suppressor protein p53. Inhibition of SIRT1 by (S)-
selisistat leads to increased acetylation of p53, which can enhance its transcriptional activity
and promote apoptosis.

Signaling Pathway

The following diagram illustrates the established signaling pathway of SIRT1 and the point of
inhibition by Selisistat.
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Caption: Simplified SIRT1 signaling pathway showing inhibition by (S)-Selisistat.

Experimental Protocols

Given that (R)-selisistat is primarily used as an inactive control, the relevant experimental

protocols are those designed to assess SIRT1 activity and the downstream cellular effects of its

inhibition.

In Vitro SIRT1 Inhibition Assay

This protocol is designed to measure the inhibitory activity of a compound against recombinant

human SIRT1.

Methodology:

© 2026 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body-img#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/product/b1680143/docs?utm_src=pdf-body#r-selisistat-a-comprehensive-technical-overview
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680143?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Enzyme and Substrate Preparation: Recombinant human SIRT1 enzyme and a fluorogenic
peptide substrate (e.g., derived from p53) are prepared in an appropriate assay buffer.

Compound Incubation: (R)-selisistat, (S)-selisistat (as a positive control), and a vehicle
control (e.g., DMSO) are pre-incubated with the SIRT1 enzyme in a 96-well plate.

Reaction Initiation: The reaction is initiated by the addition of the fluorogenic peptide
substrate and NAD*.

Incubation: The plate is incubated at 37°C for a defined period (e.g., 45 minutes).

Development: A developer solution is added to stop the enzymatic reaction and generate a
fluorescent signal from the deacetylated substrate.

Fluorescence Measurement: The fluorescence is measured using a plate reader with
appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm
emission).

Data Analysis: The ICso value is calculated by plotting the percentage of inhibition against
the logarithm of the compound concentration.

Cell-Based p53 Acetylation Assay

This protocol assesses the ability of a compound to increase the acetylation of p53 in a cellular

context.

Methodology:

Cell Culture: Human cell lines expressing wild-type p53 (e.g., MCF-7 or U20S) are cultured
to an appropriate confluency.

Compound Treatment: Cells are treated with various concentrations of (R)-selisistat, (S)-
selisistat, and a vehicle control for a specified duration. In some experiments, a DNA
damaging agent can be co-administered to induce p53.

Cell Lysis: Cells are harvested and lysed to extract total protein.

Western Blotting:
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o Protein concentrations are determined, and equal amounts of protein are separated by
SDS-PAGE.

o Proteins are transferred to a PVDF membrane.

o The membrane is blocked and then incubated with primary antibodies specific for
acetylated p53 (e.g., at lysine 382) and total p53.

o The membrane is then incubated with a corresponding secondary antibody conjugated to
horseradish peroxidase.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: The level of acetylated p53 is quantified and normalized to the total p53 level.

The following diagram outlines the workflow for the in vitro SIRT1 inhibition assay.
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Caption: Workflow for an in vitro SIRT1 inhibition assay.

Conclusion

(R)-selisistat is the inactive enantiomer of the potent SIRT1 inhibitor, Selisistat. Its primary
utility in a research and drug development setting is as a negative control to elucidate the
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specific effects of SIRT1 inhibition mediated by its active (S)-enantiomer. A thorough
understanding of its chemical and physical properties, alongside the biological context of SIRT1
signaling, is essential for its proper application in experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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